N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride
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Overview
Description
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride is a chemical compound with the molecular formula C8H10ClN5·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a guanidine moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride typically involves the reaction of 4-amino-2-chlorobenzaldehyde with aminoguanidine hydrochloride. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-chlorophenyl)methylidene]amino}guanidine hydrochloride
- N-{[(4-amino-2-methylphenyl)methylidene]amino}guanidine hydrochloride
- N-{[(4-amino-2-bromophenyl)methylidene]amino}guanidine hydrochloride
Uniqueness
N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chlorophenyl groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12;/h1-4H,10H2,(H4,11,12,14);1H/b13-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXQCKQQMBXFW-GAYQJXMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C=NN=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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